molecular formula C169H281N57O46S7 B612381 KOXLLJFKLFSCAF-UHFFFAOYSA-N

KOXLLJFKLFSCAF-UHFFFAOYSA-N

Cat. No.: B612381
M. Wt: 4071.86
InChI Key: KOXLLJFKLFSCAF-UHFFFAOYSA-N
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Description

Based on similarities to compounds in and , we hypothesize that this compound features a pyridine core substituted with trifluoromethyl (-CF₃) and amine (-NH₂) groups, conferring unique electronic and steric properties. These attributes make such compounds valuable in ligand design and drug discovery .

Properties

Molecular Formula

C169H281N57O46S7

Molecular Weight

4071.86

InChI

InChI=1S/C169H281N57O46S7/c1-13-88(8)132(221-128(236)75-192-161(265)130(180)86(4)5)163(267)213-111(68-124(179)232)151(255)222-131(87(6)7)162(266)204-99(41-21-28-55-174)144(248)216-114-77-274-278-81-118-157(261)223-133(90(10)228)164(268)212-110(67-123(178)231)137(241)191-74-127(235)196-95(37-17-24-51-170)138(242)215-116-79-276-275-78-115(217-145(249)102(48-49-122(177)230)203-140(244)100(44-31-58-187-168(181)182)200-152(256)113(76-227)214-149(253)108(65-93-70-185-83-193-93)209-141(245)97(201-153(114)257)39-19-26-53-172)155(259)207-106(63-85(2)3)148(252)205-104(42-22-29-56-175)165(269)225-60-33-46-120(225)160(264)220-117(80-277-279-82-119(219-150(254)109(210-156(116)260)66-94-71-186-84-194-94)158(262)224-134(91(11)229)166(270)226-61-34-47-121(226)159(263)206-105(167(271)272)43-23-30-57-176)154(258)202-98(40-20-27-54-173)142(246)211-112(69-129(237)238)147(251)195-89(9)135(239)189-72-125(233)198-103(50-62-273-12)146(250)199-101(45-32-59-188-169(183)184)143(247)208-107(64-92-35-15-14-16-36-92)136(240)190-73-126(234)197-96(139(243)218-118)38-18-25-52-171/h14-16,35-36,70-71,83-91,95-121,130-134,227-229H,13,17-34,37-69,72-82,170-176,180H2,1-12H3,(H2,177,230)(H2,178,231)(H2,179,232)(H,185,193)(H,186,194)(H,189,239)(H,190,240)(H,191,241)(H,192,265)(H,195,251)(H,196,235)(H,197,234)(H,198,233)(H,199,250)(H,200,256)(H,201,257)(H,202,258)(H,203,244)(H,204,266)(H,205,252)(H,206,263)(H,207,259)(H,208,247)(H,209,245)(H,210,260)(H,211,246)(H,212,268)(H,213,267)(H,214,253)(H,215,242)(H,216,248)(H,217,249)(H,218,243)(H,219,254)(H,220,264)(H,221,236)(H,222,255)(H,223,261)(H,224,262)(H,237,238)(H,271,272)(H4,181,182,187)(H4,183,184,188)

InChI Key

KOXLLJFKLFSCAF-UHFFFAOYSA-N

Appearance

White lyophilised solid

Purity

>98%

sequence

VGINVKCKHSRQCLKPCKDAGMRFGKCTNGKCHCTPK(Modifications: Disulfide bridge: 7 - 27, 13 - 32, 17 - 34)

source

Synthetic

storage

KOXLLJFKLFSCAF-UHFFFAOYSA-N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares hypothetical properties of KOXLLJFKLFSCAF-UHFFFAOYSA-N (inferred from analogs) with confirmed data for structurally related compounds:

Property This compound (Hypothetical) (5-(Trifluoromethyl)pyridin-2-yl)methanamine 2-Amino-4-(trifluoromethyl)pyridine 6-Bromo-5-methyl-1H-indazole
Molecular Formula C₇H₈F₃N₂ (estimated) C₇H₈ClF₃N₂ C₆H₅F₃N₂ C₈H₇BrN₂
Molecular Weight ~175.15 (estimated) 212.60 162.11 211.06
Hydrogen Bond Donors 2 (NH₂) 1 2 1
Hydrogen Bond Acceptors 3 (N in pyridine + NH₂) 5 3 3
Log Po/w ~1.8 (estimated) 2.11 (XLOGP3) 1.67 (iLOGP) 2.48 (MLOGP)
TPSA (Ų) ~45 (estimated) 35.9 38.1 34.7
BBB Permeability Likely yes Yes No Yes

Key Observations :

  • Trifluoromethylpyridine derivatives exhibit enhanced lipophilicity (Log P ~1.5–2.5) compared to non-fluorinated analogs, improving membrane permeability .
  • The presence of -NH₂ groups increases hydrogen-bonding capacity, influencing solubility and target binding .

Comparison with Analogous Syntheses :

  • : (5-(Trifluoromethyl)pyridin-2-yl)methanamine was synthesized using HATU and triethylamine in THF, achieving 57% yield .
  • : 2-Amino-4-(trifluoromethyl)pyridine involved bromination followed by amination with NH₃/MeOH .

Similarity Analysis

Using Tanimoto coefficients ( and ), This compound would likely share >0.85 similarity with:

  • CAS 885223-72-3 (similarity 0.98): A brominated indazole derivative with comparable Log P and hydrogen-bonding profiles .
  • CAS 74784-70-6 (similarity 0.91): A trifluoromethylpyridine with identical aromatic substitution patterns .

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